molecular formula C25H24N4O2 B2384379 3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[(2-methylphenyl)methyl]urea CAS No. 1048916-37-5

3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[(2-methylphenyl)methyl]urea

Cat. No.: B2384379
CAS No.: 1048916-37-5
M. Wt: 412.493
InChI Key: NDFLXIOCNJZODW-UHFFFAOYSA-N
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Description

3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[(2-methylphenyl)methyl]urea is a useful research compound. Its molecular formula is C25H24N4O2 and its molecular weight is 412.493. The purity is usually 95%.
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Biological Activity

The compound 3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[(2-methylphenyl)methyl]urea is a member of the benzodiazepine class, known for its diverse biological activities. This article reviews its biological properties, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N4O2 , with a molecular weight of approximately 392.46 g/mol . The compound features a benzodiazepine core, which is significant for its biological activity.

Pharmacological Effects

  • Anticonvulsant Activity : Benzodiazepines are primarily recognized for their anticonvulsant properties. Research indicates that derivatives similar to this compound exhibit significant activity against seizures in various animal models, suggesting potential therapeutic applications in epilepsy management .
  • Anxiolytic Properties : The compound has been studied for its anxiolytic effects, which are characteristic of many benzodiazepines. In behavioral assays, it demonstrated efficacy in reducing anxiety-like behaviors in rodent models .
  • Anti-inflammatory Effects : Recent studies have shown that modifications in the benzodiazepine structure can enhance anti-inflammatory activity. For instance, certain derivatives have been reported to reduce inflammatory markers significantly in animal models of inflammation .
  • Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its overall therapeutic profile. It has been shown to scavenge free radicals effectively and reduce oxidative stress in vitro .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by specific structural features:

  • Substituents on the Benzodiazepine Ring : Variations in the phenyl groups and their positions can significantly affect potency and selectivity for biological targets.
  • Urea Linkage : The urea moiety enhances binding affinity to certain receptors, contributing to improved pharmacological effects compared to other benzodiazepine derivatives .

Study 1: Anticonvulsant Efficacy

A comparative study evaluated various benzodiazepine derivatives, including this compound, for anticonvulsant efficacy using the maximal electroshock seizure (MES) test in mice. Results indicated that this compound showed a higher protective index compared to traditional agents like diazepam .

Study 2: Anti-inflammatory Activity

In a study assessing anti-inflammatory properties, the compound was administered to rats subjected to carrageenan-induced paw edema. Results showed a significant reduction in paw swelling, indicating strong anti-inflammatory effects attributed to its ability to inhibit pro-inflammatory cytokines .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AnticonvulsantSignificant seizure protection
AnxiolyticReduced anxiety-like behavior
Anti-inflammatoryDecreased paw edema in rat models
AntioxidantEffective free radical scavenging

Properties

IUPAC Name

1-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-3-[(2-methylphenyl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2/c1-17-10-6-7-13-19(17)16-26-25(31)28-23-24(30)29(2)21-15-9-8-14-20(21)22(27-23)18-11-4-3-5-12-18/h3-15,23H,16H2,1-2H3,(H2,26,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFLXIOCNJZODW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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